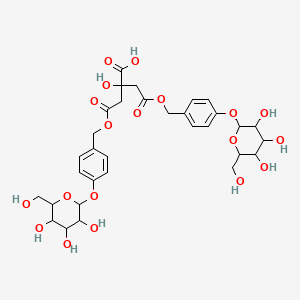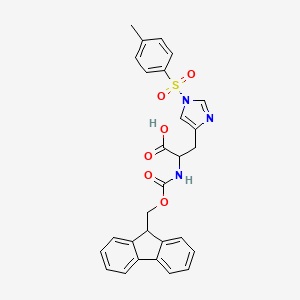
3-Hydroxy Detomidine-15N2,d2 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is a biochemical compound used primarily in proteomics research. It is a labeled analogue of 3-Hydroxy Detomidine Hydrochloride, which is a metabolite of Detomidine. Detomidine is an α2-adrenergic agonist used as a sedative in veterinary medicine, particularly for large animals like horses .
Vorbereitungsmethoden
The synthesis of 3-Hydroxy Detomidine-15N2,d2 Hydrochloride involves the incorporation of isotopic labels (^15N and deuterium) into the Detomidine molecule. The synthetic route typically includes the following steps:
Synthesis of the imidazole ring: The imidazole ring is synthesized using a series of reactions involving nitration, reduction, and cyclization.
Incorporation of isotopic labels: The ^15N and deuterium labels are introduced during the synthesis of the imidazole ring or during subsequent steps.
Formation of the hydrochloride salt: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility
Analyse Chemischer Reaktionen
3-Hydroxy Detomidine-15N2,d2 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can undergo reduction to form a dihydroimidazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy Detomidine-15N2,d2 Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Detomidine metabolites.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Detomidine.
Medicine: Utilized in research on the pharmacological effects of Detomidine and its metabolites, particularly in veterinary medicine.
Industry: Applied in the development of new veterinary sedatives and anesthetics .
Wirkmechanismus
3-Hydroxy Detomidine-15N2,d2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to α2-adrenergic receptors in the central nervous system, leading to the inhibition of norepinephrine release. This results in sedation, analgesia, and muscle relaxation. The molecular targets include α2-adrenergic receptors, and the pathways involved are related to the modulation of neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy Detomidine-15N2,d2 Hydrochloride is unique due to its isotopic labeling, which allows for detailed metabolic and pharmacokinetic studies. Similar compounds include:
3-Hydroxy Detomidine Hydrochloride: The non-labeled analogue used in similar research applications.
Detomidine Hydrochloride: The parent compound used as a sedative in veterinary medicine.
Medetomidine: Another α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine
Eigenschaften
Molekularformel |
C12H15ClN2O |
|---|---|
Molekulargewicht |
242.71 g/mol |
IUPAC-Name |
[3-[dideuterio((1,3-15N2)1H-imidazol-5-yl)methyl]-2-methylphenyl]methanol;hydrochloride |
InChI |
InChI=1S/C12H14N2O.ClH/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12;/h2-4,6,8,15H,5,7H2,1H3,(H,13,14);1H/i5D2,13+1,14+1; |
InChI-Schlüssel |
JHQUAWVVRURKMP-WKHLXQDESA-N |
Isomerische SMILES |
[2H]C([2H])(C1=C(C(=CC=C1)CO)C)C2=C[15N]=C[15NH]2.Cl |
Kanonische SMILES |
CC1=C(C=CC=C1CO)CC2=CN=CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2-Dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;trifluoromethanesulfonic acid](/img/structure/B13399789.png)

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13399803.png)
![3-Methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;hydrochloride](/img/structure/B13399806.png)

![Methyl 18-(acetyloxymethyl)-13-ethylidene-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate](/img/structure/B13399824.png)
![2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate](/img/structure/B13399827.png)
![(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B13399841.png)
![(R)-alpha-[[(4-Nitrophenethyl)amino]methyl]benzyl Alcohol](/img/structure/B13399863.png)

![sodium;2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13399875.png)
![2-[[9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanylpurin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B13399881.png)
